Salt Form Counterion Mass and Physicochemical Profile: TFA Salt vs. Hydrochloride Salt vs. Free Base
The trifluoroacetate salt of spiro[isochroman-1,4'-piperidine] (MW 317.3 g/mol; C₁₅H₁₈F₃NO₃) differs from the hydrochloride salt (MW 239.74 g/mol; C₁₃H₁₈ClNO; CAS 173943-98-1) and the free base (MW 203.28 g/mol; C₁₃H₁₇NO; CAS 180160-97-8) in molecular weight, elemental composition, and predicted physicochemical properties. The HCl salt has a predicted aqueous solubility of 0.206 mg/mL (Log S ESOL = −3.07) and a consensus Log Po/w of 1.95, whereas the TFA counterion introduces three fluorine atoms, increasing the molecular weight by 33% relative to the HCl salt and altering both lipophilicity and the compound's behavior in fluorinated synthetic workflows . The free base has a predicted boiling point of 341.3 ± 42.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³, with a LogD₇.₄ of 2.1 . These differences are consequential for solubility-limited reactions, purification protocols, and stoichiometric calculations in medicinal chemistry campaigns.
| Evidence Dimension | Molecular weight and salt form composition |
|---|---|
| Target Compound Data | MW 317.3 g/mol; C₁₅H₁₈F₃NO₃ (TFA salt); purity 97–98% |
| Comparator Or Baseline | Hydrochloride salt: MW 239.74 g/mol; C₁₃H₁₈ClNO; purity 95%; solubility 0.206 mg/mL; Log Po/w consensus 1.95. Free base: MW 203.28 g/mol; LogD₇.₄ 2.1. |
| Quantified Difference | TFA salt MW is 33% higher than HCl salt (317.3 vs. 239.74); TFA salt contains three fluorine atoms absent in both HCl salt and free base. |
| Conditions | Vendor-specified purity data (Bidepharm, Coolpharm, MolCore); predicted solubility and logP from Bidepharm product specifications for HCl salt; computed LogD₇.₄ for free base from ChemShuttle. |
Why This Matters
The counterion directly affects stoichiometry for downstream reactions, solubility in organic vs. aqueous media, and compatibility with fluorinated synthesis pathways—parameters that determine procurement fit for a specific synthetic route.
